N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2490666-13-0
VCID: VC7566092
InChI: InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(19-13-14)20(9-11-21-5)10-12-22-6/h7-8,13H,9-12H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC
Molecular Formula: C17H29BN2O4
Molecular Weight: 336.24

N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS No.: 2490666-13-0

Cat. No.: VC7566092

Molecular Formula: C17H29BN2O4

Molecular Weight: 336.24

* For research use only. Not for human or veterinary use.

N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - 2490666-13-0

Specification

CAS No. 2490666-13-0
Molecular Formula C17H29BN2O4
Molecular Weight 336.24
IUPAC Name N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(19-13-14)20(9-11-21-5)10-12-22-6/h7-8,13H,9-12H2,1-6H3
Standard InChI Key LVVDDWCOBIPKCC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₇H₂₉BN₂O₄ and a molecular weight of 336.24 g/mol . Its IUPAC name, N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, reflects its three key structural components:

  • A pyridine ring substituted at the 2-position with a bis(2-methoxyethyl)amine group.

  • A pinacol boronate ester (tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine .

The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC) and InChIKey (LVVDDWCOBIPKCC-UHFFFAOYSA-N) further clarify its connectivity .

Spectral and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related boronate esters exhibit planar geometries around the boron atom, with bond lengths consistent with sp² hybridization . Characterization typically employs:

  • FT-NMR: Distinct signals for methoxyethyl protons (~δ 3.3–3.5 ppm), pyridine aromatic protons (~δ 7.5–8.5 ppm), and pinacol methyl groups (~δ 1.2–1.4 ppm) .

  • FT-IR: B-O stretches near 1,350–1,450 cm⁻¹ and C-N vibrations at ~1,250 cm⁻¹ .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling:

  • Buchwald-Hartwig Pathway: A pyridine derivative reacts with a boronic acid pinacol ester using Pd(II) catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., xantphos) in refluxing toluene . Yields range from 27–82%, depending on substituents and reaction conditions .

  • Suzuki Coupling: Bromopyridines undergo cross-coupling with bis(pinacolato)diboron in the presence of KOAc and Pd catalysts .

Key Optimization Factors:

  • Catalyst Choice: Pd(dppf)Cl₂·CH₂Cl₂ enhances efficiency in dioxane .

  • Temperature: Reactions at 110°C improve boron incorporation .

  • Base Selection: Sodium tert-butoxide minimizes side reactions compared to weaker bases .

Applications in Organic Synthesis

Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings, forming biaryl structures critical in drug discovery . For example, coupling with aryl halides yields functionalized pyridines for kinase inhibitors .

Functional Materials

  • Pharmaceutical Intermediates: Used in synthesizing KRASG12C inhibitors (e.g., JDQ443) and GLP-1 receptor agonists .

  • Ligand Design: The methoxyethyl groups enhance solubility, making the compound a candidate for metal-organic frameworks (MOFs) .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P312: If swallowed, call a poison center
H312: Harmful in contact with skinP280: Wear protective gloves
H332: Harmful if inhaledP261: Avoid breathing dust

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